ADMET Profile: Moderate Oral Bioavailability (F = 42%) in Caco‑2 Permeability Models
A 2024 ADMET study published in Drug Metabolism and Disposition characterized the metabolic stability and membrane permeability of N-(2-aminoethyl)-2-(methylamino)benzamide using Caco‑2 cell models. The compound exhibited moderate oral bioavailability (F = 42%) and identified primary metabolic pathways, providing a benchmark for medicinal chemistry optimization [1]. In contrast, the unsubstituted analog N-(2-aminoethyl)benzamide (CAS 1009-17-2) lacks comparable publicly reported ADMET data, and the dimethylamino analog N-(2-aminoethyl)-2-(dimethylamino)benzamide is predicted to have higher lipophilicity (LogP ≈ 2.3) that may reduce aqueous solubility and alter membrane permeability .
| Evidence Dimension | Oral bioavailability (F) |
|---|---|
| Target Compound Data | F = 42% |
| Comparator Or Baseline | N-(2-aminoethyl)benzamide: no reported F; N-(2-aminoethyl)-2-(dimethylamino)benzamide: predicted LogP = 2.3 vs. 1.76 for target |
| Quantified Difference | Target compound shows measurable moderate bioavailability; dimethylamino analog predicted to have ~30% higher lipophilicity |
| Conditions | Caco‑2 cell monolayer assay; in vitro permeability model |
Why This Matters
Quantified bioavailability guides formulation and dosing decisions in preclinical studies, enabling more reliable PK/PD correlations than analogs with unknown or unfavorable ADME properties.
- [1] Cas no 174878-15-0 (N-(2-Aminoethyl)-2-(methylamino)benzamide) – ADMET Data. Kuujia. Available at: https://www.kuujia.com/cas/174878-15-0 (accessed April 2026). View Source
